1-(2,5-Dichlorophenyl)pentan-1-one
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Overview
Description
1-(2,5-Dichlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a pentanone chain. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)pentan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 1-(2,5-dichlorophenyl)pentan-1-ol.
Substitution: Formation of various substituted phenylpentanones depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)pentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-1-one: Similar in structure but with chlorine atoms at different positions on the phenyl ring.
1-(3,4-Dichlorophenyl)pentan-1-one: Another isomer with chlorine atoms at the 3 and 4 positions.
Uniqueness
1-(2,5-Dichlorophenyl)pentan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2O |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7H,2-4H2,1H3 |
InChI Key |
KIXMUVGFXXWIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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